molecular formula C6H8F3N3O B1396346 N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 1306739-58-1

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No. B1396346
M. Wt: 195.14 g/mol
InChI Key: YTQCAWOTIRJHDK-UHFFFAOYSA-N
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Description

“N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine” is an organic compound that contains an oxadiazole ring, a trifluoromethyl group, and an ethanamine group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The trifluoromethyl group is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . Ethanamine is a primary amine that consists of ethane bearing a single amino substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor . The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoroacetimidoyl chlorides . The N-methyl ethanamine group could be added through a nucleophilic substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the trifluoromethyl group, and the N-methyl ethanamine group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which can activate the oxadiazole ring towards nucleophilic attack . The N-methyl ethanamine group can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The N-methyl ethanamine group could engage in hydrogen bonding, influencing the compound’s solubility and reactivity .

Scientific Research Applications

Antitumor Activity

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine and its derivatives have been investigated for their potential antitumor activities. Maftei et al. (2016) described the synthesis and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including an analysis of their in vitro anticancer activity across a panel of cell lines. One compound exhibited a mean IC50 value of 5.66 μM, indicating significant potency against cancer cells (Maftei et al., 2016).

DNA Binding and Nuclease Activity

The compound and its related structures have also been studied for their DNA binding and nuclease activities. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands related to N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine, demonstrating their ability to bind to DNA and exhibit nuclease activity. This research highlighted the potential of these compounds in the field of biochemistry and molecular biology (Kumar et al., 2012).

Chemical Synthesis and Reaction Mechanisms

Research has also focused on the chemical synthesis and reaction mechanisms involving compounds related to N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine. Jäger et al. (2002) explored the reactions of related compounds, providing insights into the formation of tertiary amines and the ring fission of oxadiazole systems. Their findings contribute to a better understanding of the chemical properties and reactions of these compounds (Jäger et al., 2002).

Medicinal Chemistry

In medicinal chemistry, the synthesis and characterization of various derivatives have been pivotal. Qin and Zard (2015) showed the intermolecular radical additions to unactivated alkenes using related compounds, leading to the development of medicinally relevant triazoles. This research opens new avenues for the synthesis of pharmaceuticals (Qin & Zard, 2015).

Application in Energetic Materials

The compound has also found applications in the synthesis of energetic materials. Yu et al. (2017) synthesized derivatives for use as insensitive energetic materials. These compounds were characterized for their thermal stabilities and detonation performance, indicating potential applications in materials science (Yu et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling this compound to minimize risk .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the biological activity of similar oxadiazole derivatives .

properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O/c1-3(10-2)4-11-5(12-13-4)6(7,8)9/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQCAWOTIRJHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168276
Record name 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine

CAS RN

1306739-58-1
Record name 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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